

# Physical and chemical properties of 1-(1,3-Benzothiazol-6-yl)ethanol

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## Compound of Interest

Compound Name: 1-(1,3-Benzothiazol-6-yl)ethanol

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## An In-Depth Technical Guide to 1-(1,3-Benzothiazol-6-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-(1,3-Benzothiazol-6-yl)ethanol**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document compiles known information and presents well-founded estimations based on the properties of structurally related compounds. The guide covers the compound's structure, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and predicted spectral data. Furthermore, it explores the potential biological significance and role in drug development by examining the activities of the broader class of 6-substituted benzothiazole derivatives. This document aims to serve as a valuable resource for researchers and scientists working with benzothiazole-based compounds.

### Introduction

Benzothiazole and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological

activities.[1][2][3][4][5] The benzothiazole ring system is present in several FDA-approved drugs and is a key component in the design of novel therapeutic agents targeting a variety of diseases, including cancer, microbial infections, and neurodegenerative disorders.[6] Substitutions on the benzothiazole core, particularly at the 2- and 6-positions, have been shown to significantly influence the biological activity of these compounds.[7]

This guide focuses specifically on **1-(1,3-Benzothiazol-6-yl)ethanol**, a derivative with a hydroxyl group that can serve as a key interaction point with biological targets and as a handle for further chemical modifications. While specific experimental data for this compound is scarce in publicly available literature, this guide provides a detailed, inferred profile to aid in its synthesis, characterization, and evaluation for drug development purposes.

## Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of **1-(1,3-Benzothiazol-6-yl)ethanol**.

Property	Value	Source
IUPAC Name	1-(1,3-Benzothiazol-6-yl)ethanol	-
CAS Number	121153-93-9	Patent Literature
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NOS	Calculated
Molecular Weight	179.24 g/mol	Calculated
Appearance	Expected to be a crystalline solid	Inferred from related compounds[8]
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Expected to be soluble in common organic solvents (e.g., ethanol, DMSO, DMF) and sparingly soluble in water.	Inferred from related compounds[8][9]
pKa	Not available	-

## Synthesis and Experimental Protocols

A plausible and efficient synthetic route to **1-(1,3-Benzothiazol-6-yl)ethanol** involves the reduction of the corresponding ketone, 6-acetyl-1,3-benzothiazole. This precursor can be synthesized through the condensation of 4-amino-3-mercaptoacetophenone with an appropriate cyclizing agent.

### Proposed Synthesis of 1-(1,3-Benzothiazol-6-yl)ethanol

A two-step synthesis is proposed, starting from commercially available materials.

#### Step 1: Synthesis of 6-acetyl-1,3-benzothiazole

A common method for the synthesis of 2-unsubstituted benzothiazoles involves the reaction of a corresponding 2-aminothiophenol derivative with an oxidizing agent. For 6-acetyl-1,3-benzothiazole, the starting material would be 4-amino-3-mercaptoacetophenone.

#### Experimental Protocol:

- To a solution of 4-amino-3-mercaptoacetophenone (1 mmol) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO), add an oxidizing agent. A variety of reagents can be used, including hydrogen peroxide, iodine, or potassium ferricyanide.[\[10\]](#)[\[11\]](#)
- Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction and extract the product with an organic solvent.
- Purify the crude product by column chromatography or recrystallization to obtain pure 6-acetyl-1,3-benzothiazole.

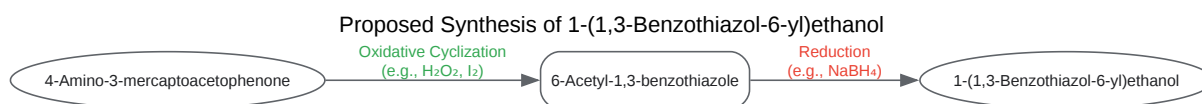
#### Step 2: Reduction of 6-acetyl-1,3-benzothiazole to 1-(1,3-Benzothiazol-6-yl)ethanol

The reduction of the ketone to the corresponding secondary alcohol can be achieved using a variety of reducing agents. Sodium borohydride is a mild and selective reagent suitable for this transformation.

#### Experimental Protocol:

- Dissolve 6-acetyl-1,3-benzothiazole (1 mmol) in a suitable alcoholic solvent, such as methanol or ethanol.
- Cool the solution in an ice bath and add sodium borohydride ( $\text{NaBH}_4$ ) (1.1-1.5 equivalents) portion-wise.
- Allow the reaction mixture to stir at room temperature and monitor its completion by TLC.
- Once the reaction is complete, carefully add water to quench the excess  $\text{NaBH}_4$ .
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting crude product by column chromatography on silica gel to yield **1-(1,3-Benzothiazol-6-yl)ethanol**.[\[12\]](#)

## Diagram of Proposed Synthetic Workflow



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Caption: Proposed two-step synthesis of **1-(1,3-Benzothiazol-6-yl)ethanol**.

## Spectral Data (Predicted)

The following table presents the predicted spectral data for **1-(1,3-Benzothiazol-6-yl)ethanol** based on the analysis of structurally similar benzothiazole derivatives.[\[13\]](#)[\[14\]](#)

Spectral Data	Predicted Values
$^1\text{H}$ NMR	$\delta$ (ppm): ~1.5 (d, 3H, $-\text{CH}_3$ ), ~5.0 (q, 1H, $-\text{CHOH}$ ), ~2.5 (s, 1H, $-\text{OH}$ ), ~7.5-8.5 (m, 3H, Ar-H), ~9.0 (s, 1H, thiazole-H)
$^{13}\text{C}$ NMR	$\delta$ (ppm): ~25 ( $-\text{CH}_3$ ), ~70 ( $-\text{CHOH}$ ), ~120-135 (Ar-C), ~150-160 (thiazole-C)
IR (Infrared)	$\nu$ ( $\text{cm}^{-1}$ ): ~3400-3200 (O-H stretch), ~3100-3000 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch), ~1600, 1450 (C=C and C=N stretch)
Mass Spectrometry (MS)	$m/z$ : 179 $[\text{M}]^+$ , with characteristic fragmentation patterns.

## Biological Significance and Role in Drug Development

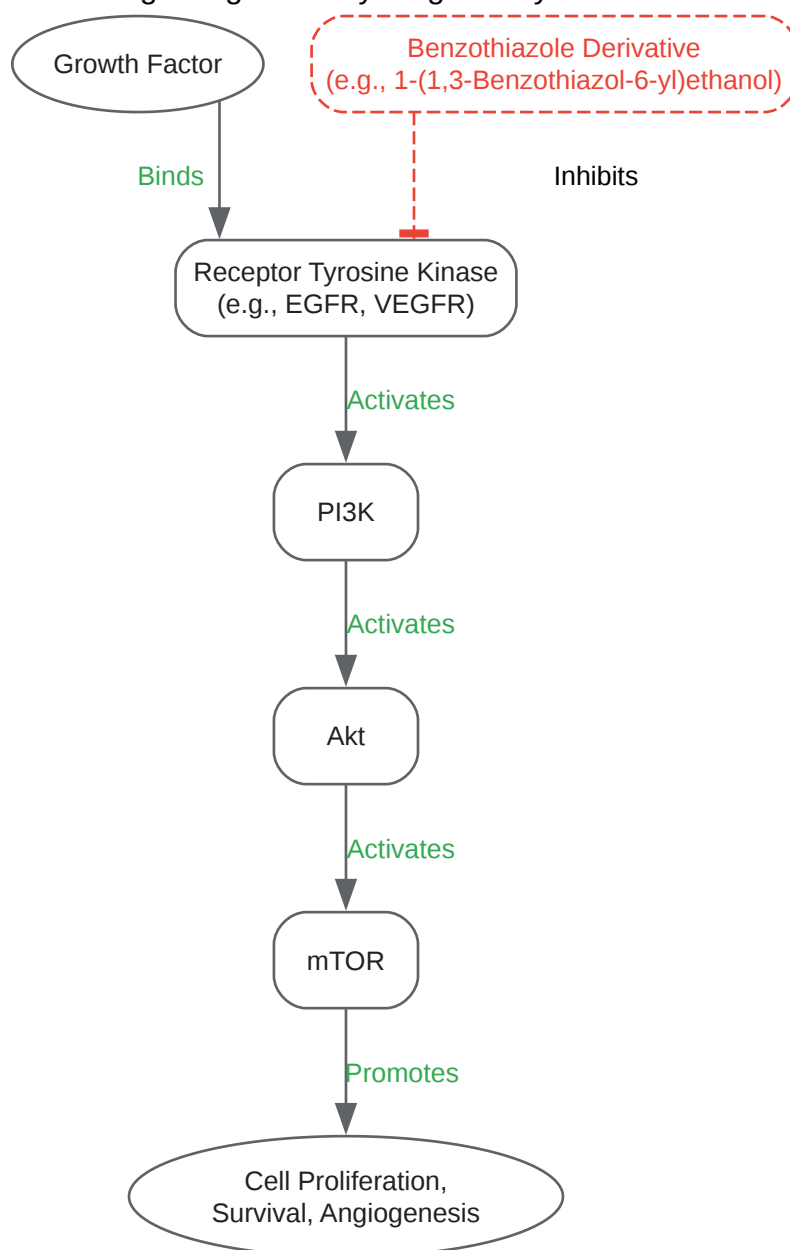
While direct biological studies on **1-(1,3-Benzothiazol-6-yl)ethanol** are not currently available, the extensive research on the benzothiazole scaffold provides a strong basis for predicting its potential therapeutic applications.

### Anticancer Activity

Benzothiazole derivatives are well-known for their potent anticancer properties, acting through various mechanisms.<sup>[4][15]</sup> They have been shown to inhibit key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. These include pathways mediated by receptor tyrosine kinases (e.g., EGFR, VEGFR), PI3K/Akt/mTOR, and MAP kinases.<sup>[16]</sup> The introduction of a substituent at the 6-position of the benzothiazole ring has been shown to be crucial for anticancer activity.<sup>[17]</sup> The hydroxyl group in **1-(1,3-Benzothiazol-6-yl)ethanol** could potentially form hydrogen bonds with amino acid residues in the active sites of target enzymes, thereby enhancing its inhibitory activity.

## Diagram of a General Signaling Pathway Targeted by Benzothiazole Derivatives

## General Kinase Signaling Pathway Targeted by Benzothiazole Derivatives



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Caption: Benzothiazole derivatives can inhibit key kinase signaling pathways.

## Antimicrobial and Anti-inflammatory Activities

Various 6-substituted benzothiazole derivatives have demonstrated significant antimicrobial and anti-inflammatory activities.[17][18] The presence of different functional groups at the 6-position can modulate the spectrum and potency of these activities. The ethanol substituent in

the target compound could contribute to its pharmacokinetic properties and potential for antimicrobial or anti-inflammatory effects.

## Conclusion

**1-(1,3-Benzothiazol-6-yl)ethanol** is a promising, yet understudied, member of the pharmacologically significant benzothiazole family. This technical guide, by consolidating known data and providing reasoned predictions, offers a foundational resource for researchers. The proposed synthetic route is practical and relies on well-established chemical transformations. The predicted physicochemical and spectral properties provide a benchmark for characterization. Based on the extensive literature on related compounds, **1-(1,3-Benzothiazol-6-yl)ethanol** warrants further investigation, particularly for its potential as an anticancer, antimicrobial, or anti-inflammatory agent. Future experimental studies are essential to validate these predictions and fully elucidate the therapeutic potential of this compound.

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